molecular formula C24H37N5O10 B14223961 L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine CAS No. 823233-29-0

L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine

Cat. No.: B14223961
CAS No.: 823233-29-0
M. Wt: 555.6 g/mol
InChI Key: RODSKOQIOPXZFB-DLUMUDRGSA-N
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Description

L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is a synthetic oligopeptide composed of five amino acids: L-serine, L-phenylalanine, and three L-threonine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-threonine residues).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups on the threonine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives of threonine residues.

    Reduction: Reduced peptide backbone with secondary alcohols.

    Substitution: Substituted threonine residues with various functional groups.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-serine: Similar structure but with a serine residue instead of the third threonine.

    L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-tyrosine: Similar structure but with a tyrosine residue instead of the third threonine.

    L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-glutamine: Similar structure but with a glutamine residue instead of the third threonine.

Uniqueness

L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple threonine residues provide multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

823233-29-0

Molecular Formula

C24H37N5O10

Molecular Weight

555.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H37N5O10/c1-11(31)17(22(36)28-18(12(2)32)23(37)29-19(13(3)33)24(38)39)27-21(35)16(26-20(34)15(25)10-30)9-14-7-5-4-6-8-14/h4-8,11-13,15-19,30-33H,9-10,25H2,1-3H3,(H,26,34)(H,27,35)(H,28,36)(H,29,37)(H,38,39)/t11-,12-,13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RODSKOQIOPXZFB-DLUMUDRGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N)O

Origin of Product

United States

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